

# The Role of PAD4 in Histone Citrullination and NETosis: A Technical Guide

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## Abstract

Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of neutrophil extracellular trap (NET) formation, or NETosis, a unique form of programmed cell death characterized by the release of decondensed chromatin to ensnare pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms by which PAD4 mediates histone citrullination, leading to chromatin decondensation and the formation of NETs. We will detail the signaling pathways that activate PAD4, present key experimental protocols for studying this process, and summarize quantitative data related to PAD4 activity and histone modifications. Furthermore, this guide will discuss the role of PAD4 as a therapeutic target in various diseases associated with excessive NETosis.

## Introduction: PAD4 and the Innate Immune Response

Neutrophils are the most abundant type of white blood cell and form a crucial first line of defense in the innate immune system.[1] One of their key defense mechanisms is the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins that trap and kill invading microorganisms.[2][3] The formation of these traps is a complex process known as NETosis, which can occur through both lytic and vital pathways.[1]

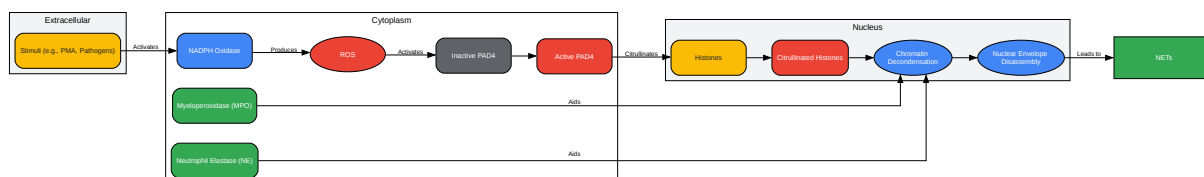
Central to the process of NETosis is the enzyme Peptidylarginine Deiminase 4 (PAD4).[2][3] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on histones to citrulline, a post-translational modification known as citrullination or deimination.[2][4] This modification neutralizes the positive charge of histones, thereby weakening their interaction with the negatively charged DNA backbone.[5] This leads to a dramatic decondensation of chromatin, a prerequisite for the expulsion of DNA to form NETs.[6] Dysregulation of PAD4 activity and excessive NET formation have been implicated in the pathogenesis of various autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in cancer and thrombosis, making PAD4 an attractive target for drug development.[7][8]

## Signaling Pathways of PAD4 Activation and NETosis

The activation of PAD4 and the subsequent induction of NETosis are tightly regulated processes initiated by a variety of stimuli, including pathogens, inflammatory cytokines, and chemical agonists. Two major pathways have been elucidated: a ROS-dependent and a ROS-independent pathway, both converging on the activation of PAD4.

### ROS-Dependent NETosis

The classical and most studied pathway of NETosis is dependent on the generation of reactive oxygen species (ROS) by NADPH oxidase.[1] Upon stimulation by agonists like phorbol myristate acetate (PMA), NADPH oxidase is activated, leading to a burst of ROS production. ROS are thought to act as second messengers that trigger a cascade of downstream events, ultimately leading to the activation of PAD4.[1]



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### ROS-Dependent NETosis Pathway

## ROS-Independent NETosis

Certain physiological stimuli, such as calcium ionophores (e.g., ionomycin), can induce NETosis independently of NADPH oxidase and ROS production.[4][9] This pathway relies on the influx of extracellular calcium or the release of calcium from intracellular stores.[2] The elevated intracellular calcium concentration directly activates PAD4, which is a calcium-dependent enzyme.[2][4]



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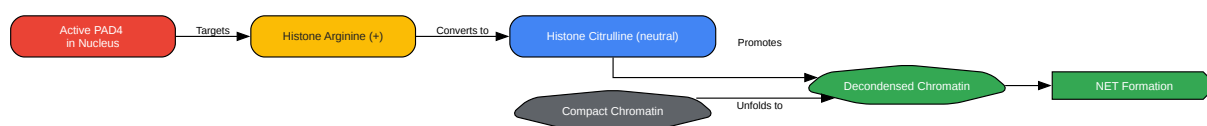
### ROS-Independent NETosis Pathway

# The Molecular Mechanism: Histone Citrullination and Chromatin Decondensation

The hallmark of PAD4's function in NETosis is the hypercitrullination of histones.[6] PAD4 primarily targets arginine residues within the N-terminal tails of core histones, particularly H3 and H4.[10][11]

The process can be summarized in the following steps:

- **PAD4 Translocation:** Upon activation, PAD4 translocates from the cytoplasm into the nucleus.[8]
- **Histone Citrullination:** In the nucleus, PAD4 catalyzes the conversion of arginine to citrulline on histones.[2][3] This modification neutralizes the positive charge of the histone tails.
- **Chromatin Decondensation:** The loss of positive charge on histones weakens their electrostatic interaction with the negatively charged DNA, leading to the unfolding of the compact chromatin structure.[5][6]
- **Nuclear Envelope Disassembly:** The decondensed chromatin, along with granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE) that also enter the nucleus, leads to the breakdown of the nuclear envelope.[1][12]
- **NET Release:** The mixture of decondensed chromatin and antimicrobial proteins is then released into the extracellular space, forming the NET.[1]



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Mechanism of PAD4-mediated Chromatin Decondensation

## Quantitative Data on PAD4 and Histone Citrullination

The activity of PAD4 and the extent of histone citrullination are key quantitative parameters in the study of NETosis.

Parameter	Description	Typical Values/Observations	References
PAD4 Substrates	Histone and non-histone proteins targeted by PAD4 for citrullination.	Histones H2A, H3, and H4 are major substrates. Specific arginine residues like H3R2, H3R8, H3R17, H3R26, and H4R3 are citrullinated.	<a href="#">[10]</a> <a href="#">[11]</a>
PAD4 Calcium Dependence	The concentration of $\text{Ca}^{2+}$ required for PAD4 activation.	PAD4 activity is highly dependent on calcium, with significant activation at micromolar concentrations.	<a href="#">[2]</a> <a href="#">[4]</a>
PAD4 Inhibitors	Small molecules that block the catalytic activity of PAD4.	Cl-amidine: An irreversible inhibitor. GSK484: A selective PAD4 inhibitor. Gilteritinib: An FDA-approved drug identified as a potent PAD4 inhibitor.	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[13]</a>
Histone Citrullination Levels	The percentage of specific histone arginine residues that are citrullinated during NETosis.	Can be extensive, with some studies suggesting "hypercitrullination" where a significant portion of target arginines are modified.	<a href="#">[6]</a>
NET Formation Quantification	The percentage of neutrophils undergoing NETosis in	Varies depending on the stimulus, concentration, and	<a href="#">[14]</a> <a href="#">[15]</a>

response to a stimulus.

incubation time. Can range from a small percentage to a majority of cells.

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## Key Experimental Protocols

Studying the role of PAD4 in histone citrullination and NETosis requires a combination of biochemical, cell biology, and imaging techniques.

## Immunofluorescence Staining for NETs

This protocol allows for the visualization of NETs and the colocalization of DNA, citrullinated histones, and other NET components.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Neutrophils isolated from peripheral blood
- Poly-L-lysine coated coverslips
- NET-inducing stimulus (e.g., PMA, ionomycin)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies: anti-citrullinated histone H3 (anti-H3Cit), anti-myeloperoxidase (MPO), anti-neutrophil elastase (NE)
- Fluorescently labeled secondary antibodies
- DNA stain (e.g., DAPI)
- Mounting medium

**Procedure:**

- Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere.
- Stimulate the cells with the desired NET-inducing agent for the appropriate time.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Block non-specific antibody binding with 5% BSA.
- Incubate with primary antibodies (e.g., anti-H3Cit and anti-MPO) overnight at 4°C.
- Wash and incubate with fluorescently labeled secondary antibodies.
- Counterstain the DNA with DAPI.
- Mount the coverslips and visualize using a fluorescence microscope.

## In Vitro PAD4 Activity Assay

This assay measures the enzymatic activity of PAD4 by detecting the conversion of arginine to citrulline in a synthetic substrate.<sup>[19][20][21]</sup>

**Materials:**

- Recombinant human PAD4
- PAD4 assay buffer (e.g., Tris-HCl, CaCl<sub>2</sub>, DTT)
- Synthetic peptide substrate containing arginine
- Detection reagent that reacts with a byproduct of the deimination reaction or a specific antibody for the citrullinated peptide.
- Microplate reader

**Procedure:**



- Prepare a reaction mixture containing the PAD4 assay buffer, recombinant PAD4, and the synthetic substrate in a microplate.
- Incubate the reaction at 37°C for a defined period.
- Stop the reaction (e.g., by adding EDTA to chelate calcium).
- Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
- The signal intensity is proportional to the amount of citrullinated product formed and thus to the PAD4 activity.

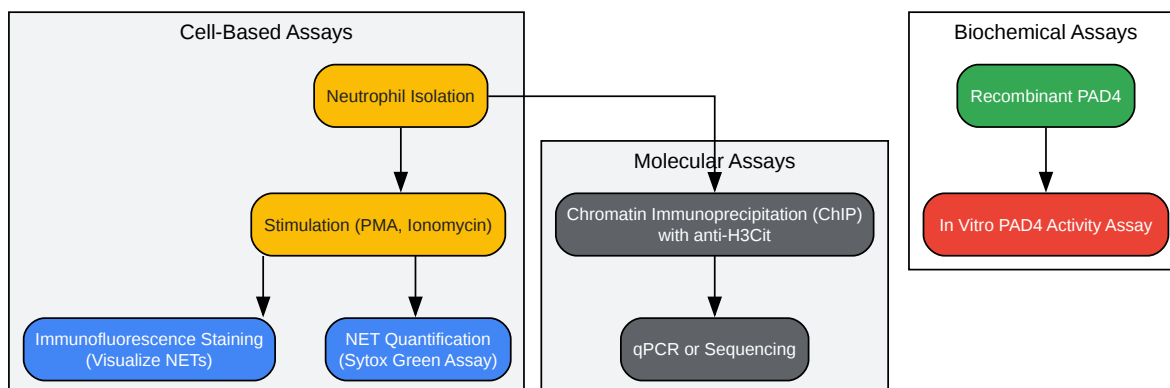
## Quantification of NETs

Quantifying the amount of NETs produced is crucial for studying the effects of different stimuli or inhibitors.[\[14\]](#)[\[15\]](#)[\[22\]](#)

Using a Plate Reader with a DNA-binding Dye:

- Isolate neutrophils and seed them in a multi-well plate.
- Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) to the wells.
- Stimulate the cells with the desired agonist.
- As neutrophils undergo NETosis and release their DNA, the dye will bind to the extracellular DNA and fluoresce.
- Measure the fluorescence intensity over time using a plate reader. The increase in fluorescence correlates with the amount of NET formation.

Note: This method should be complemented with microscopy to confirm the presence of characteristic NET structures, as cell death by other means can also lead to the release of DNA.[\[14\]](#)



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### General Experimental Workflow for Studying PAD4 and NETosis

## PAD4 in Drug Development

The involvement of PAD4 and NETosis in the pathology of numerous diseases has made PAD4 a promising therapeutic target.<sup>[7][8]</sup> Inhibiting PAD4 could reduce the harmful effects of excessive NET formation in conditions like autoimmune diseases, thrombosis, and some cancers.

Several PAD4 inhibitors have been developed and are being investigated:

- **First-generation inhibitors:** Compounds like F-amidine and Cl-amidine are irreversible inhibitors that have been instrumental in early research but lack specificity for PAD4 over other PAD isozymes.<sup>[13]</sup>
- **Second-generation and selective inhibitors:** More recently, highly potent and selective reversible inhibitors of PAD4 have been developed, such as GSK484.<sup>[13][23]</sup> These compounds are valuable tools for dissecting the specific role of PAD4 in disease models.
- **Drug Repurposing:** The FDA-approved drug Gilteritinib, a tyrosine kinase inhibitor, has been identified as a potent PAD4 inhibitor, offering a faster route to clinical application for NET-

related diseases.[7]

The development of PAD4 inhibitors represents a promising strategy for the treatment of a range of inflammatory and autoimmune disorders where NETs are a key pathological driver.

## Conclusion

PAD4 plays a central and indispensable role in the process of NETosis through its ability to catalyze histone citrullination and induce chromatin decondensation. A thorough understanding of the signaling pathways that regulate PAD4 activation, the molecular mechanisms of its action, and the methods to study and quantify its activity are crucial for advancing our knowledge of innate immunity and for the development of novel therapeutics. The continued investigation of PAD4 and its inhibitors holds great promise for the treatment of a wide array of diseases characterized by aberrant NET formation.

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